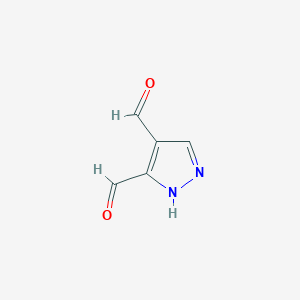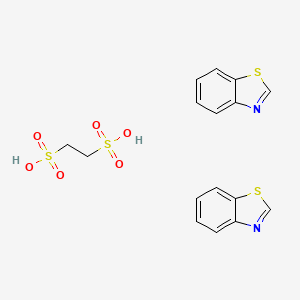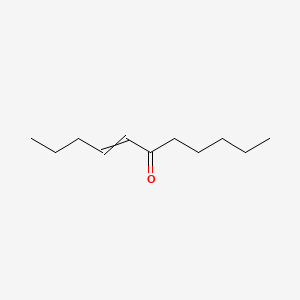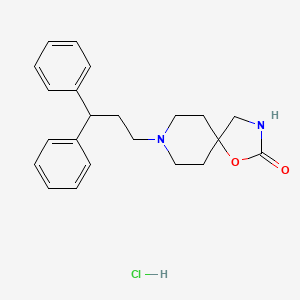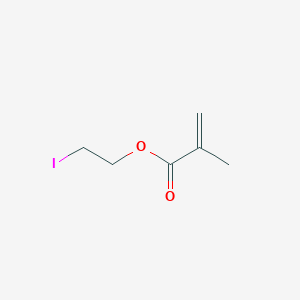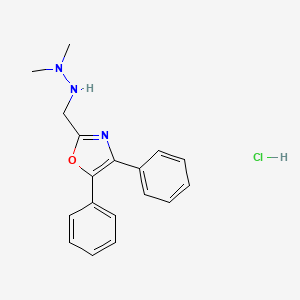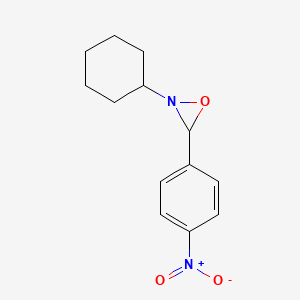
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine is a compound belonging to the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and relatively weak N-O bond. Oxaziridines have gained significant attention in organic chemistry as powerful oxygen- and nitrogen-transfer agents .
Métodos De Preparación
The synthesis of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the oxaziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates such as alkenes, sulfides, and selenides.
Amination: It can transfer nitrogen to nucleophiles, forming amines.
Cycloaddition: It participates in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, and nitrogen nucleophiles. The major products formed depend on the specific reaction and conditions but often include oxidized or aminated derivatives of the starting materials.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.
Biology: It can be employed in the modification of biomolecules, such as the selective oxidation of amino acids.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for other specialized reagents
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, allowing the compound to act as an electrophilic transfer reagent. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the oxaziridine ring .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine include other oxaziridines such as N-phosphinoyl and N-sulfonyl oxaziridines, commonly known as Davis reagents. These compounds also act as oxygen- and nitrogen-transfer agents but differ in their reactivity and selectivity due to variations in the substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
23898-58-0 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-6-10(7-9-12)13-14(18-13)11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
Clave InChI |
UWJWLMHGUVILAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


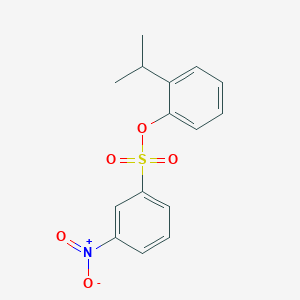
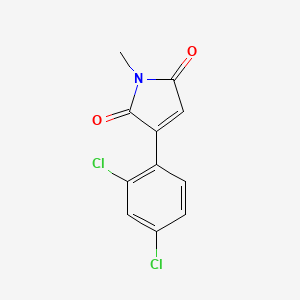

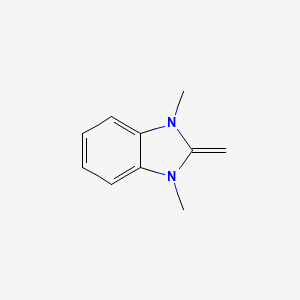
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
